Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 30065-33-9
VCID: VC7965909
InChI: InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4 g/mol

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-

CAS No.: 30065-33-9

Cat. No.: VC7965909

Molecular Formula: C15H13N3OS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- - 30065-33-9

Specification

CAS No. 30065-33-9
Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide
Standard InChI InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
Standard InChI Key WVWIDWYWASPVGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Canonical SMILES C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure combines a benzimidazole heterocycle with a phenylacetamide moiety through a thioether (-S-) linkage. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₃OS
Molecular Weight283.4 g/mol
CAS Registry Number30065-33-9
Density (Predicted)~1.32–1.36 g/cm³
Refractive Index (Predicted)~1.69

The benzimidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the thioacetamide bridge enhances solubility and metabolic stability compared to oxygen-linked analogs .

Spectral Characterization

Synthetic derivatives of this class are typically characterized using:

  • IR Spectroscopy: Absorption bands at ~3250 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Distinct signals for benzimidazole protons (δ 7.2–7.8 ppm), acetamide NH (δ 10.1–10.3 ppm), and phenyl groups (δ 6.8–7.5 ppm) .

  • Mass Spectrometry: Molecular ion peaks matching the exact mass (283.088 g/mol) with fragmentation patterns indicative of benzimidazole cleavage.

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via a multi-step protocol common to 2MBI derivatives :

  • Chloroacetylation: Reaction of aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.

  • Thioether Formation: Nucleophilic substitution of the chlorine atom with 2-mercaptobenzimidazole in the presence of a base (e.g., K₂CO₃).

  • Purification: Recrystallization from ethanol or aqueous mixtures yields the final product.

A representative reaction scheme is:

2-Mercaptobenzimidazole+2-Chloro-N-phenylacetamideK2CO3,EtOHTarget Compound+KCl\text{2-Mercaptobenzimidazole} + \text{2-Chloro-N-phenylacetamide} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{Target Compound} + \text{KCl}

Structural Analogues

Modifications to the phenyl or benzimidazole rings alter bioactivity:

  • N-(4-Methylphenyl) Derivative (CAS 30065-35-1): Enhanced lipophilicity (LogP = 3.95) compared to the parent compound .

  • N-(3-Hydroxyphenyl) Derivative (CAS 352330-59-7): Introduces hydrogen-bonding sites, improving water solubility .

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds demonstrate cytotoxicity against human colorectal carcinoma (HCT116):

  • N9 Derivative: IC₅₀ = 5.85 µM (vs. 5-FU IC₅₀ = 9.99 µM) .

  • N18 Derivative: IC₅₀ = 4.53 µM, with selectivity over healthy HEK-293 cells .

The benzimidazole moiety intercalates DNA, while the acetamide group enhances cellular uptake .

Industrial and Regulatory Considerations

Regulatory Status

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .

  • Tariffs: MFN tariff = 6.5%; General tariff = 20.0% .

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